GANT 61

Description

Properties

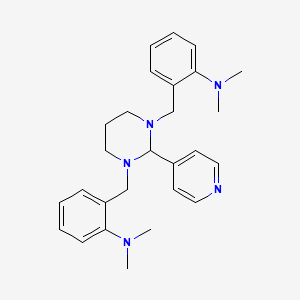

IUPAC Name |

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQOGDQTWWCZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329591 | |

| Record name | GANT61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500579-04-4 | |

| Record name | 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500579-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GANT61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of GANT 61: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GANT 61 is a potent and specific small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of numerous human cancers, making it a prime target for therapeutic intervention. This compound distinguishes itself by targeting the final effectors of the Hh pathway, the Glioma-Associated Oncogene (Gli) family of zinc-finger transcription factors. This guide provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Mechanism of Action: Direct Inhibition of Gli Transcription Factors

This compound exerts its biological effects by directly binding to the Gli1 and Gli2 proteins, thereby inhibiting their transcriptional activity.[1][2][3] This action occurs downstream of the canonical Hh pathway components Patched (PTCH) and Smoothened (SMO), making this compound effective even in cancers with mutations that render them resistant to SMO inhibitors.[2]

Computational modeling and experimental data have revealed that this compound binds to a region on the GLI1 protein situated between the second and third zinc finger domains.[4][5] This binding is independent of the DNA-binding domain itself but induces a conformational change in the Gli protein that prevents it from effectively binding to its consensus DNA sequences in the promoters of target genes.[2][4] This inhibition of DNA binding is a key aspect of its mechanism, leading to the downregulation of a host of genes crucial for cell proliferation, survival, and differentiation.[1][2][6]

Signaling Pathway Interruption

The Hedgehog signaling pathway is a tightly regulated cascade. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). This leads to the proteolytic cleavage of Gli proteins into a repressor form (GliR). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that prevents the cleavage of Gli proteins, allowing the full-length activator form (GliA) to translocate to the nucleus and activate the transcription of target genes.

This compound intervenes at the final step of this pathway, directly neutralizing the activity of Gli1 and Gli2 within the nucleus.

Caption: The Hedgehog signaling pathway and the point of intervention by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and experimental conditions. The following tables summarize key quantitative data related to its activity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |

| HSC3 | Oral Squamous Cell Carcinoma | 36 | 72 | alamarBlue |

| SCC4 | Oral Squamous Cell Carcinoma | 110.6 | 72 | alamarBlue |

| JU77 | Malignant Mesothelioma | 4.02 | Not Specified | Not Specified |

| NO36 | Malignant Mesothelioma | 31.8 | Not Specified | Not Specified |

| Multiple Myeloma (RPMI-8226) | Multiple Myeloma | ~10-20 | 24 | CCK-8 |

| Multiple Myeloma (U266) | Multiple Myeloma | ~10-20 | 24 | CCK-8 |

Data compiled from multiple sources.[1][7][8]

Table 2: Effect of this compound on Hedgehog Target Gene and Protein Expression

| Cell Line | Treatment | Target Gene/Protein | Change in Expression | Time Point |

| HSC3 | 36 µM this compound | GLI1 (mRNA) | Significant Reduction | 12 h |

| HSC3 | 18 & 36 µM this compound | PTCH1, SHH, Gli1 (protein) | Reduction | 24 h |

| Daoy | This compound (dose-dependent) | Gli1, Cyclin D1 (mRNA & protein) | Downregulation | 24 h |

| PANC1 | 5 µM this compound | GLI1, PTCH (mRNA) | Reduction | 48 h |

| 22Rv1 | 5 µM this compound | GLI1, PTCH (mRNA) | Reduction | 48 h |

Data compiled from multiple sources.[1][2][6][9]

Table 3: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Induction | Time Point |

| HSC3 | 36 µM this compound | Reduction in G1 and S phases | Increased nuclear fragmentation | 12 h |

| HSC3 | 36 µM this compound | Increased phosphatidylserine exposure | Significant increase | 24 h |

| Multiple Myeloma (RPMI-8226) | 2.5-10 µM this compound | G1/G0 arrest, decreased S phase | Dose-dependent increase | 24 h |

| Multiple Myeloma (U266) | 2.5-10 µM this compound | G1/G0 arrest, decreased S phase | Dose-dependent increase | 24 h |

| Malignant Mesothelioma (LO68) | 20 µM this compound | G1 arrest | Time- and dose-dependent increase | 48 h |

Data compiled from multiple sources.[1][7][10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.

-

For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A typical workflow for a cell viability assay.

Luciferase Reporter Assay for Gli Activity

This assay measures the transcriptional activity of Gli in response to this compound treatment.

Materials:

-

HEK293T or other suitable cells

-

Gli-responsive luciferase reporter plasmid (e.g., containing multiple Gli binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound stock solution

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate.

-

Transfection: Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a positive control (e.g., a Hedgehog pathway agonist like SAG or co-transfection with a constitutively active Gli plasmid) and a vehicle control.

-

Incubation: Incubate for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the positive control.

Co-Immunoprecipitation (Co-IP) of this compound and GLI1

This protocol is designed to demonstrate the direct binding of this compound to GLI1 within a cellular context.

Materials:

-

Cells expressing GLI1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-GLI1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle (DMSO) for a specified time. Lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysates with control IgG and protein A/G beads to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GLI1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes this compound (if available) or analyze the co-precipitated proteins. To confirm the interaction, one would typically look for the presence of a known GLI1 interacting partner and see if this compound disrupts this interaction.

Caption: Logical flow from this compound to apoptosis.

Conclusion

This compound represents a significant tool for both basic research and as a potential therapeutic agent due to its specific mechanism of action targeting the terminal effectors of the Hedgehog signaling pathway. By directly binding to Gli1 and Gli2 and inhibiting their DNA-binding and transcriptional activity, this compound effectively abrogates the pro-proliferative and anti-apoptotic signals driven by an overactive Hh pathway. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar Gli-targeting compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]

- 4. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

GANT 61: A Potent Inhibitor of GLI1 and GLI2 Transcription Factors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GANT 61 is a small molecule inhibitor that has garnered significant attention in cancer research due to its specific targeting of the Glioma-associated oncogene (GLI) family of transcription factors, GLI1 and GLI2. These transcription factors are the terminal effectors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development that is frequently dysregulated in various malignancies. By directly binding to GLI proteins, this compound effectively abrogates their transcriptional activity, leading to the suppression of tumor growth, proliferation, and the induction of apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic patterning and tissue development. In adult tissues, its activity is normally suppressed. However, aberrant reactivation of the Hh pathway is a hallmark of numerous cancers, including those of the brain, skin, lung, and pancreas. The downstream effectors of this pathway are the GLI family of zinc-finger transcription factors: GLI1, GLI2, and GLI3. While GLI1 acts exclusively as a transcriptional activator, GLI2 and GLI3 can function as both activators and repressors. Constitutive activation of GLI1 and GLI2 is a key driver of tumorigenesis in many cancers.[1]

This compound, a hexahydropyrimidine derivative, was identified as a selective inhibitor of GLI-mediated transcription.[2] It acts downstream of the canonical Hh pathway components, Smoothened (SMO) and Suppressor of Fused (SUFU), making it an attractive therapeutic candidate for cancers that have developed resistance to SMO inhibitors or exhibit non-canonical Hh pathway activation.[1]

Mechanism of Action

This compound exerts its inhibitory effect through direct binding to GLI1 and GLI2 proteins.[1] Computational docking and surface plasmon resonance studies have revealed that this compound binds to a site on the GLI1 protein located between the second and third zinc fingers.[1][3] This binding is independent of the DNA-binding domain of GLI1.[1][3] Although it does not directly compete with DNA for binding to GLI1, the interaction of this compound with the protein induces a conformational change that ultimately prevents the GLI1-DNA complex formation, thereby inhibiting the transcription of GLI target genes.[1][2] The binding sites for this compound are conserved between GLI1 and GLI2, explaining its inhibitory activity against both transcription factors.[1][3]

Quantitative Data

The efficacy of this compound as a GLI inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The IC50 of this compound varies depending on the cell line and the specific assay used.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| GLI-transfected HEK293T | - | Luciferase Reporter Assay | ~5 | [2] |

| HSC3 | Metastatic Oral Squamous Cell Carcinoma | AlamarBlue Assay | 36 | |

| SCC4 | Oral Squamous Cell Carcinoma | AlamarBlue Assay | 110.6 | |

| Jurkat | T-cell Lymphoma | CCK-8 Assay | 13.76 | |

| Karpass299 | T-cell Lymphoma | CCK-8 Assay | 6.81 | |

| Myla3676 | T-cell Lymphoma | CCK-8 Assay | 10.23 |

Experimental Protocols

GLI-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of GLI proteins in response to this compound treatment.

Materials:

-

HEK293T cells (or other suitable cell line)

-

GLI-responsive luciferase reporter plasmid (e.g., pGL3-GliBS)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

GLI1 or GLI2 expression plasmid (optional, for overexpression studies)

-

Lipofectamine 2000 (or other transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM with 10% FBS and incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA-lipid complex. In one tube, dilute 0.5 µg of the GLI-responsive luciferase reporter plasmid and 0.05 µg of the Renilla luciferase control plasmid in 50 µL of Opti-MEM. If overexpressing GLI, add 0.2 µg of the GLI expression plasmid.

-

In a separate tube, dilute 1.5 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the DNA and Lipofectamine 2000 solutions and incubate for 20 minutes at room temperature to allow complex formation.

-

Add 100 µL of the DNA-lipid complex to each well.

-

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or DMSO as a vehicle control.

-

Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.

-

This compound Treatment: Add 100 µL of medium containing various concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect the levels of specific proteins, such as GLI1 and phosphorylated STAT3 (p-STAT3), in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLI1, anti-p-STAT3 (Tyr705), anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time and concentration.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GLI1 at 1:1000 dilution, anti-p-STAT3 at 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Use β-actin as a loading control to normalize the protein levels.

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on GLI1/GLI2.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant Hedgehog signaling. Its ability to directly inhibit the downstream transcription factors GLI1 and GLI2 offers a distinct advantage over SMO inhibitors, particularly in cases of resistance or non-canonical pathway activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop novel anti-cancer strategies targeting the Hedgehog/GLI axis. Further research into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in translating the promise of this compound into clinical applications.

References

- 1. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

GANT 61: A Technical Guide to its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the molecular mechanisms and therapeutic potential of GANT 61, a key inhibitor of the Hedgehog (Hh) signaling pathway. We will delve into its mechanism of action, its effects across various cancer models, and provide detailed experimental protocols for its study.

Introduction to this compound

This compound is a synthetic, small-molecule inhibitor that specifically targets the glioma-associated oncogene (GLI) family of transcription factors.[1][2] As a hexahydropyrimidine derivative, it represents a critical tool in cancer research for its ability to block Hedgehog signaling downstream of the Smoothened (SMO) receptor, a point of resistance for other Hh pathway inhibitors like cyclopamine.[1][3] Its primary targets are the transcription factors GLI1 and GLI2, making it a potent agent for studying and potentially treating cancers with aberrant Hedgehog pathway activation.[1][4]

Chemical Properties:

-

CAS Number: 500579-04-4[1]

-

Molecular Formula: C₂₇H₃₅N₅[1]

-

Molecular Weight: 429.61 g/mol [4]

-

Solubility: Soluble in DMSO (up to 50 mM) and ethanol (up to 100 mM).[4]

Mechanism of Action: Targeting the Core of Hedgehog Signaling

The Hedgehog signaling pathway is a crucial regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and progression of various cancers.[2][5] this compound functions by directly interfering with the final effectors of this pathway, the GLI transcription factors.

The Canonical Hedgehog Pathway and this compound's Intervention:

-

Inactive State: In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH1) receptor inhibits the G-protein-coupled receptor-like protein Smoothened (SMO). This allows for the formation of a complex that includes Suppressor of Fused (SUFU), which sequesters GLI proteins in the cytoplasm, leading to their proteasomal degradation or processing into repressor forms.

-

Active State: When an Hh ligand binds to PTCH1, its inhibition of SMO is relieved. Activated SMO prevents the processing of GLI2 and GLI3 into their repressor forms. Full-length, activator forms of GLI proteins then translocate to the nucleus.

-

Gene Transcription: In the nucleus, GLI proteins bind to DNA and activate the transcription of Hh target genes, which are involved in cell proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-2), and self-renewal.[6] GLI1 itself is a transcriptional target of the pathway, creating a positive feedback loop.[6]

-

This compound Inhibition: this compound acts downstream of SMO and SUFU.[3][4] It prevents GLI1 and GLI2 from binding to DNA, thereby inhibiting the transcription of their target genes.[1][7] This mechanism makes this compound effective even in cancers where Hh pathway activation occurs downstream of SMO, rendering SMO inhibitors ineffective.[3]

Beyond transcription, recent studies suggest this compound's mechanism also involves DNA licensing.[7][8] It has been shown to inhibit the co-localization of GLI1 with DNA replication licensing factors like ORC4 and CDT1, linking Hh survival signaling directly to DNA replication processes.[7][8]

Quantitative Effects of this compound on Cancer Cells

This compound has demonstrated potent anti-cancer activity across a wide range of cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the cancer type and the cell line's dependency on the Hedgehog pathway.

| Cancer Type | Cell Line | IC50 Value (µM) | Assay Duration | Citation |

| GLI-transfected | HEK293 | ~ 5 | Not Specified | [1][4] |

| T-Cell Lymphoma | Jurkat | 13.76 ± 0.81 | 48 hours | [6] |

| Karpass299 | 6.81 ± 0.91 | 48 hours | [6] | |

| Myla3676 | 10.23 ± 0.94 | 48 hours | [6] | |

| Oral Squamous Cell | HSC3 (Metastatic) | 36 | 72 hours | [9][10][11][12] |

| Carcinoma | SCC4 | 110.6 | 72 hours | [10] |

| Malignant | JU77 | 4.02 | 72 hours | [13] |

| Mesothelioma | NO36 | 31.8 | 72 hours | [13] |

| Melanoma | CHL-1 | 5.78 | Not Specified | [14] |

| Mel 224 | 11.06 | Not Specified | [14] |

In Vitro and In Vivo Anti-Cancer Activity

This compound's inhibition of GLI transcription factors translates into broad anti-tumor effects, including reduced cell proliferation, induction of apoptosis, and suppression of cancer stem cell (CSC) properties.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound effectively inhibits the proliferation of cancer cells with elevated GLI1 levels, such as pancreatic (PANC1) and prostate (22Rv1) cancer lines.[1][3] This anti-proliferative effect is often mediated by cytostatic mechanisms, including cell cycle arrest.[3] For example, in malignant mesothelioma and multiple myeloma cells, this compound treatment leads to an accumulation of cells in the G1 phase and a reduction of cells in the S phase, indicating a G1/S checkpoint arrest.[5][9][13]

Induction of Apoptosis

This compound induces apoptosis in a variety of cancer cells, including those from myeloid leukemia, T-cell lymphoma, pancreatic cancer, and oral squamous cell carcinoma.[1][6][9][15] The apoptotic mechanism can be caspase-dependent or independent. In some models, this compound treatment leads to cleavage of PARP and caspase-3.[15][16] In others, such as primitive neuroectodermal tumors, it induces caspase-independent cell death by inhibiting DNA replication.[1][16] In mesothelioma cells, this compound-induced apoptosis is driven by mitochondria-derived reactive oxygen species (ROS).[13]

Suppression of Cancer Stem Cells (CSCs) and Metastasis

The Hedgehog pathway is critical for the maintenance of CSCs, which are implicated in tumor recurrence and therapy resistance.[15] this compound has been shown to inhibit the growth of pancreatic CSCs both in vitro and in mouse xenograft models.[1][15] It achieves this by down-regulating pluripotency factors such as Nanog, Oct4, and Sox-2.[4][15] Furthermore, this compound can suppress epithelial-mesenchymal transition (EMT), a key process in metastasis, by up-regulating E-cadherin and inhibiting N-cadherin and transcription factors like Snail and Slug.[15][17]

Crosstalk and Synergy

This compound's effects are not limited to the Hh pathway. Research shows it can modulate other critical oncogenic pathways, including:

-

Wnt/β-catenin and Notch: In colorectal cancer, this compound blocks these pathways, contributing to its anti-cancer and anti-CSC effects.[2]

-

AKT/mTOR and JAK/STAT3: In anaplastic thyroid carcinoma, this compound inactivates these survival pathways.[17]

-

STAT3: In T-cell lymphoma, this compound's antitumor activity is associated with the down-regulation of p-STAT3 and its target SOCS3.[6][18]

This pathway crosstalk suggests potential for synergistic combinations. This compound has been shown to act synergistically with rapamycin in myeloid leukemia cells and can enhance the chemosensitivity of ovarian cancer cells to cisplatin.[1][19]

Detailed Experimental Protocols

The following are standardized protocols for evaluating the efficacy of this compound in a cancer research setting.

References

- 1. stemcell.com [stemcell.com]

- 2. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound | Hedgehog Signaling Inhibitors: R&D Systems [rndsystems.com]

- 5. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. mdpi.com [mdpi.com]

- 10. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]

- 17. tandfonline.com [tandfonline.com]

- 18. ashpublications.org [ashpublications.org]

- 19. tandfonline.com [tandfonline.com]

GANT 61: A Technical Guide to its Effects on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

GANT 61 is a small molecule inhibitor that has garnered significant attention in cancer research due to its specific targeting of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and tissue homeostasis, but its aberrant reactivation in adults is implicated in the development and progression of various cancers. This compound acts as a potent and selective antagonist of the GLI family of transcription factors (GLI1 and GLI2), the final effectors of the Hh pathway. By directly binding to GLI proteins, this compound prevents their interaction with DNA, thereby inhibiting the transcription of Hh target genes that are critical for tumor cell proliferation, survival, and invasion. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cancer cells, detailed experimental protocols for its study, and visualizations of the signaling pathways and experimental workflows involved.

Mechanism of Action: Inhibition of GLI-Mediated Transcription

This compound exerts its effects by directly binding to the zinc finger domain of GLI1 and GLI2 proteins.[1][2] This binding is independent of the upstream components of the Hedgehog pathway, such as Smoothened (SMO) and Suppressor of Fused (SUFU), making this compound effective in cancers with resistance to SMO inhibitors.[1] Computational docking and experimental studies have shown that this compound binds to a pocket on the GLI1 protein, preventing the conformational changes necessary for DNA binding.[2] This direct inhibition of the GLI-DNA interaction is the core mechanism by which this compound suppresses the transcription of a wide array of downstream target genes.

The inhibition of GLI-mediated transcription leads to the downregulation of genes involved in cell cycle progression (e.g., Cyclin D1), cell survival (e.g., BCL-2), and angiogenesis.[3][4] This ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[1][5]

Quantitative Data on this compound's Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating its potent anti-proliferative activity. The IC50 values are cell-line dependent, reflecting the varying reliance of different cancers on the Hedgehog pathway.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Jurkat | T-cell Lymphoma | 13.76 | |

| Karpass299 | T-cell Lymphoma | 6.81 | |

| Myla3676 | T-cell Lymphoma | 10.23 | |

| HSC3 | Oral Squamous Cell Carcinoma | 36 | [5] |

| PANC1 | Pancreatic Cancer | ~5 | [1][6] |

| 22Rv1 | Prostate Cancer | ~5 | [1][6] |

| Shh-L2 (SAG-treated) | NIH 3T3 (Hh reporter) | ~5 | [1] |

| JU77 | Malignant Mesothelioma | 4.02 | |

| NO36 | Malignant Mesothelioma | 31.8 | |

| CHL-1 | Melanoma | 5.78 | |

| Mel 224 | Melanoma | 11.06 |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: The Hedgehog signaling pathway and the inhibitory mechanism of this compound.

Caption: this compound directly binds to the zinc finger domain of GLI1, preventing DNA binding.

Caption: A typical experimental workflow for investigating the effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on gene transcription.

Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-PE/7-AAD Staining)

This protocol is based on flow cytometry methods to quantify this compound-induced apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-PE/7-AAD Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of PE Annexin V and 5 µL of 7-AAD solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Quantitative Real-Time PCR (RT-qPCR)

This protocol outlines the steps to measure the mRNA expression levels of Hedgehog target genes following this compound treatment.[4]

Materials:

-

Cancer cell lines

-

This compound

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, B2M)

-

Real-time PCR system

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

After the desired incubation period (e.g., 12, 24, or 48 hours), lyse the cells and extract total RNA according to the manufacturer's protocol.[4][5]

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical reaction setup includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[7]

Western Blot Analysis

This protocol is for detecting changes in protein expression levels of Hedgehog pathway components after this compound treatment.[4][5]

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLI1, anti-BCL-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify protein levels relative to a loading control like β-actin.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a detailed method for assessing the binding of GLI1 to the promoter regions of its target genes and the effect of this compound on this interaction.[8]

Materials:

-

Cancer cell lines (e.g., HT29)

-

This compound (20 µM)

-

Formaldehyde (1% final concentration) for cross-linking

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

ChIP-grade anti-GLI1 antibody

-

Normal rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

qPCR primers for target gene promoters (e.g., FOXM1, CDT1)[8]

Procedure:

-

Treat HT29 cells with 20 µM this compound or vehicle (DMSO) for 4 hours.[8]

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest the cells, wash with cold PBS, and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Clarify the sonicated chromatin by centrifugation.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with anti-GLI1 antibody or normal rabbit IgG overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

-

Elute the chromatin from the beads using elution buffer.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

-

Quantify the immunoprecipitated DNA by qPCR using primers specific for the promoter regions of GLI1 target genes. Data is typically presented as fold enrichment over the IgG control.[8]

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of GLI in response to Hedgehog pathway activation and its inhibition by this compound.[1]

Materials:

-

HEK293 or other suitable cells

-

GLI1 expression plasmid

-

GLI-responsive luciferase reporter plasmid (e.g., 8xGLI-luc)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells with the GLI1 expression plasmid, the GLI-responsive luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

After 24 hours, re-plate the cells into a 96-well plate.

-

Treat the cells with different concentrations of this compound or vehicle control for 24-48 hours.[1]

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as a percentage of the activity in vehicle-treated control cells.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for cancers driven by aberrant Hedgehog signaling. Its ability to directly inhibit the transcriptional activity of GLI1 and GLI2 provides a distinct advantage, particularly in the context of resistance to upstream inhibitors. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound in cancer biology and to advance its potential clinical applications. The provided visualizations and detailed methodologies are intended to facilitate the design and execution of robust experiments to explore the full potential of targeting the GLI transcription factors with this compound.

References

- 1. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells [mdpi.com]

- 6. stemcell.com [stemcell.com]

- 7. mdpi.com [mdpi.com]

- 8. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]

GANT 61: A Technical Guide to a Pioneering GLI1/2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GANT 61 is a potent and specific small-molecule inhibitor of the Glioma-associated oncogene (GLI) family of transcription factors, key effectors of the Hedgehog (Hh) signaling pathway. Discovered through a high-throughput cell-based screen, this compound has become an invaluable research tool for elucidating the role of Hh-GLI signaling in development and disease, particularly in oncology. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, biophysical and cellular activities, and detailed experimental protocols. Despite its extensive preclinical evaluation, this compound's suboptimal pharmacokinetic properties and chemical instability have precluded its advancement into clinical trials.

Discovery and Chemical Properties

This compound, a hexahydropyrimidine derivative, was identified from a screen of small molecules for their ability to inhibit GLI1-mediated transcription.[1][2] It emerged as a specific antagonist of GLI1 and GLI2, acting downstream of the transmembrane protein Smoothened (Smo).[3][4]

| Property | Value | Reference |

| Chemical Name | 2,2'-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine] | |

| Molecular Formula | C₂₇H₃₅N₅ | [4] |

| Molecular Weight | 429.61 g/mol | |

| CAS Number | 500579-04-4 | [4] |

| Appearance | White to light yellow solid | [5] |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the GLI1 protein, thereby preventing its interaction with DNA and subsequent transcriptional activation of Hh target genes.[2][6] This action is independent of upstream components of the Hh pathway, such as Patched (PTCH) and Smoothened (SMO).[3]

Computational docking and surface plasmon resonance studies have revealed that this compound binds to a region on the GLI1 protein located between the second and third zinc finger domains.[2] This binding is thought to induce a conformational change in GLI1 that hinders its ability to bind to the consensus GACCACCCA DNA sequence in the promoters of its target genes.[2]

Figure 1: Hedgehog Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HEK293T (GLI1-transfected) | Embryonic Kidney | ~5 | Luciferase Reporter | [3] |

| Jurkat | T-cell Lymphoma | 13.76 ± 0.81 | Cell Viability (CCK-8) | [7] |

| Karpass299 | T-cell Lymphoma | 6.81 ± 0.91 | Cell Viability (CCK-8) | [7] |

| Myla3676 | T-cell Lymphoma | 10.23 ± 0.94 | Cell Viability (CCK-8) | [7] |

| HSC3 | Oral Squamous Cell Carcinoma | 36 | Cell Viability (alamarBlue) | [4] |

| SCC4 | Oral Squamous Cell Carcinoma | 110.6 | Cell Viability (alamarBlue) | [4] |

| PANC1 | Pancreatic Cancer | - | - | [4] |

| 22Rv1 | Prostate Cancer | - | - | [4] |

Experimental Protocols

GLI-Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on GLI-mediated transcription.

Principle: Cells are co-transfected with a plasmid containing a GLI-responsive promoter driving the expression of a luciferase reporter gene and a GLI expression vector. The activity of luciferase is directly proportional to the transcriptional activity of GLI.

Protocol:

-

Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with a GLI1 expression plasmid and a GLI-responsive firefly luciferase reporter plasmid, along with a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT/XTT/CCK-8)

These colorimetric assays are used to assess the cytotoxic and cytostatic effects of this compound on cancer cells.

Principle: Tetrazolium salts (MTT, XTT) or a similar substrate (WST-8 in CCK-8) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound or DMSO as a control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the MTT, XTT, or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to directly visualize the inhibition of GLI1-DNA binding by this compound.

Principle: This technique is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the GLI binding consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of GLI1-DNA binding.

Experimental and Logical Workflows

Figure 2: this compound Discovery and Development Workflow.

Development Status and Future Perspectives

This compound has been instrumental in validating GLI proteins as viable therapeutic targets in a multitude of cancers. Its efficacy has been demonstrated in numerous preclinical models, including those for prostate, pancreatic, and T-cell lymphoma.[4][7] However, the development of this compound as a clinical candidate has been hampered by its chemical instability and unfavorable pharmacokinetic properties.[8]

Despite these limitations, this compound continues to be a critical tool for basic and translational research. Furthermore, it serves as a scaffold for the development of second-generation GLI inhibitors with improved drug-like properties. The insights gained from studies involving this compound have paved the way for the exploration of other direct and indirect inhibitors of the Hh-GLI signaling axis, some of which are currently in clinical development. The story of this compound underscores the importance of robust preclinical research in identifying and validating novel therapeutic targets, even if the initial lead compound does not itself reach the clinic.

References

- 1. GANT61 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. stemcell.com [stemcell.com]

- 5. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

GANT 61: A Technical Guide to its Impact on Smoothened-Independent Hedgehog Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in a variety of human cancers. While many therapeutic strategies have focused on targeting the transmembrane protein Smoothened (SMO), the development of resistance and the existence of SMO-independent signaling mechanisms necessitate alternative approaches. GANT 61 has emerged as a potent small molecule inhibitor that acts downstream of SMO, directly targeting the GLI family of transcription factors. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on SMO-independent Hh signaling, and detailed experimental protocols for its study.

Introduction: The Hedgehog Signaling Pathway and the Role of GLI

The canonical Hedgehog signaling pathway is initiated by the binding of Hh ligands to the Patched (PTCH1) receptor, which alleviates its inhibition of the G-protein coupled receptor-like protein Smoothened (SMO). Activated SMO then transduces a signal that ultimately leads to the activation of the GLI (Glioma-associated oncogene) family of zinc-finger transcription factors: GLI1, GLI2, and GLI3. In vertebrates, GLI1 and GLI2 are the primary transcriptional activators of the pathway, driving the expression of target genes involved in cell proliferation, survival, and differentiation.[1][2][3]

However, Hh pathway activation can also occur independently of SMO, for instance, through mutations in downstream components like Suppressor of Fused (SUFU) or through crosstalk with other oncogenic pathways such as KRAS.[1][2][3] In these contexts, inhibitors targeting SMO, like cyclopamine, are ineffective.[1] This underscores the critical need for inhibitors that target the downstream effectors of the pathway, the GLI proteins.

This compound: A Direct Inhibitor of GLI Transcription Factors

This compound is a hexahydropyrimidine derivative that functions as an antagonist of both GLI1 and GLI2.[4] It effectively inhibits GLI-mediated transcription, making it a valuable tool for studying and potentially treating cancers driven by SMO-independent Hh signaling.[1][5]

Mechanism of Action

This compound acts at the level of the nucleus to inhibit GLI function.[1] Studies have shown that this compound binds directly to the GLI1 protein, specifically between the second and third zinc fingers, at sites E119 and E167.[2][3] This binding is independent of the GLI DNA-binding region but effectively prevents the interaction of GLI1 with its target DNA sequences.[2][3][6] This mechanism has been shown to be specific to GLI proteins, as this compound does not bind to other zinc-finger transcription factors like KLF4 or TFIIβ.[2][3] Interestingly, treatment with this compound has been observed to cause an accumulation of GLI1 in the nucleus.[1]

Smoothened-Independent Inhibition

A key feature of this compound is its ability to inhibit the Hh pathway downstream of SMO and SUFU.[1] This has been demonstrated in cell lines with genetic alterations that lead to constitutive pathway activation independent of SMO. For example, in Sufu knockout mouse embryonic fibroblasts (MEFs), where Hh signaling is constitutively active, this compound significantly reduces the expression of Hh target genes like Gli1 and Hip1, while cyclopamine has no effect.[1] Similarly, in Ptch1 knockout MEFs, this compound effectively inhibits Hh signaling.[1] This makes this compound a critical tool for investigating and targeting cancers with SMO-independent Hh pathway activation.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound across various experimental systems.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (GLI-luciferase reporter) | GLI1-expressing HEK293T cells | ~ 5 µM | [5] |

| IC50 (Cell Viability) | HSC3 Oral Squamous Carcinoma | 36 µM | [7] |

| IC50 (Cell Viability) | SCC4 Oral Squamous Carcinoma | 110.6 µM | [7] |

| Cell Line | Treatment | Effect on Gene/Protein Expression | Reference |

| Sufu-/- MEFs | 10 µM this compound (3 days) | Significant reduction in Gli1 and Hip1 mRNA | [1] |

| Ptch1-/- MEFs | 10 µM this compound (2-3 days) | Reduction in Gli1 mRNA | [1] |

| 22Rv1 Prostate Cancer | 5 µM this compound (48h) | Reduction in GLI1 and PTCH expression | [1] |

| PANC1 Pancreatic Cancer | 5 µM this compound (48h) | Reduction in GLI1 and PTCH expression | [1] |

| Pancreatic CSCs | 10 µM this compound (36h) | Inhibition of Gli1, Gli2, Patched-1, and Patched-2 expression | [8] |

| H1703 & A549 Lung Cancer | Dose-dependent | Decrease in Gli1 and Gli2 protein expression | [9] |

| Medulloblastoma Cells | Dose-dependent | Inhibition of GLI1, GLI2, and Bcl-2 expression | [10] |

| Cell Line | Treatment | Effect on Cell Proliferation/Viability | Reference |

| 22Rv1 Prostate Cancer | 5 µM this compound (48h) | ~40-50% inhibition of BrdU incorporation | [1] |

| PANC1 Pancreatic Cancer | 5 µM this compound (48h) | ~40-50% inhibition of BrdU incorporation | [1] |

| Pancreatic CSCs | Dose-dependent | Inhibition of cell viability in 2D and 3D cultures | [8] |

| C3H10T1/2 | 20 µM this compound | 93.5% reduction in cell number | [11] |

| Gli reporter NIH3T3 | 25 µM this compound | 49.4% reduction in cell count | [11][12] |

| Gli reporter NIH3T3 | 50 µM this compound | 86.5% reduction in cell count | [11][12] |

| In Vivo Model | Treatment | Effect | Reference |

| 22Rv1 Prostate Cancer Xenograft | 50 mg/kg this compound (daily s.c.) | Blocked tumor cell growth | [1] |

| Pancreatic CSC Xenograft (NOD/SCID IL2Rγ null mice) | 40 mg/kg this compound (i.p. 3x/week for 6 weeks) | Inhibited tumor growth | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: A variety of cell lines can be used, including those with known SMO-independent Hh pathway activation (e.g., PANC1, 22Rv1, Sufu-/- MEFs).[1] Human pancreatic cancer stem cells (CSCs) can be isolated from primary tumors and cultured in specialized medium.[8]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.[7][8]

-

This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[13] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.2%) to avoid solvent-related toxicity.[7]

-

Treatment: Cells are seeded and allowed to adhere before being treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[13]

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the effect of this compound on the mRNA expression of Hh target genes.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a thermal cycler with specific primers for target genes (e.g., GLI1, GLI2, PTCH1, HIP1) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to untreated controls.[1]

Western Blotting

Western blotting is used to analyze the effect of this compound on protein expression levels.

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., GLI1, GLI2, PTCH1, β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

GLI-Luciferase Reporter Assay

This assay measures the transcriptional activity of GLI.

-

Cell Transfection: Cells (e.g., HEK293, NIH3T3) are co-transfected with a GLI-responsive firefly luciferase reporter plasmid (containing GLI binding sites upstream of the luciferase gene) and a control Renilla luciferase plasmid (for normalization).[1][12] In some experiments, GLI1 or GLI2 expression plasmids are also co-transfected.[1]

-

Treatment: After transfection, cells are treated with this compound or a vehicle control.

-

Luciferase Activity Measurement: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the fold change in reporter activity compared to the control.[1]

Cell Viability and Proliferation Assays

-

MTT/alamarBlue Assay: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Cells are treated with this compound, and then the reagent (MTT or alamarBlue) is added. The absorbance is measured to determine the percentage of viable cells relative to the control.[7][12]

-

BrdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation. Cells are treated with this compound and then pulsed with BrdU. The incorporation of BrdU into the DNA is detected using an anti-BrdU antibody in an ELISA-based format.[1]

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice, NOD/SCID/IL2R gamma null mice) are commonly used.[1][8]

-

Tumor Cell Implantation: Human cancer cells (e.g., 22Rv1, pancreatic CSCs) are injected subcutaneously or orthotopically into the mice.[1][8]

-

This compound Administration: Once tumors are established, mice are treated with this compound (e.g., 40-50 mg/kg body weight) via intraperitoneal or subcutaneous injection.[1][8]

-

Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

-

Analysis: At the end of the study, tumors can be excised for further analysis, such as qRT-PCR or western blotting, to assess the in vivo effects of this compound on Hh pathway components.[8]

Visualizing this compound's Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: this compound inhibits the Hedgehog pathway by preventing active GLI from binding to DNA.

Caption: this compound is effective against SMO-independent Hh pathway activation.

Caption: Workflow for evaluating this compound's impact on cancer cells.

Conclusion

This compound is a powerful and specific inhibitor of the GLI transcription factors, acting downstream of SMO to block Hedgehog signaling. Its efficacy in SMO-independent models of Hh pathway activation makes it an invaluable research tool and a promising candidate for therapeutic development, particularly for cancers that are resistant to SMO inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate the role of this compound in Smoothened-independent signaling and its potential as a cancer therapeutic.

References

- 1. pnas.org [pnas.org]

- 2. oncotarget.com [oncotarget.com]

- 3. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GANT61 as Inhibitor of Gli Inhibits Growth of Lung Cancer Cells [zlfzyj.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

GANT 61: A Technical Guide to its Downstream Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GANT 61 is a small molecule inhibitor of the Glioma-Associated Oncogene (GLI) family of transcription factors, specifically targeting GLI1 and GLI2.[1][2] As key effectors of the Hedgehog (Hh) signaling pathway, GLI proteins play a critical role in embryonic development and tumorigenesis. Aberrant activation of the Hh pathway is implicated in a variety of human cancers, making it a prime target for therapeutic intervention. This compound acts downstream of the canonical Hh pathway components, Smoothened (SMO) and Suppressor of Fused (SUFU), by preventing the binding of GLI1 and GLI2 to their target DNA sequences, thereby inhibiting the transcription of downstream genes.[1][3][4][5] This technical guide provides an in-depth exploration of the downstream targets of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Quantitative Effects of this compound on Downstream Targets

The inhibitory action of this compound on GLI1 and GLI2 leads to a cascade of changes in the expression of numerous downstream target genes involved in cell proliferation, apoptosis, and cell cycle regulation. The following tables summarize the quantitative effects of this compound on key target genes and cellular processes across various cancer cell lines.

| Cell Line | Target Gene/Protein | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |

| Metastatic Oral Squamous Cell Carcinoma (HSC3) | GLI1 mRNA | 36 µM | 12 hours | Significant reduction | [6][7] |

| Pancreatic Cancer Stem Cells | GLI1, GLI2, PTCH1, PTCH2, SMO mRNA | 10 µM | Not specified | Inhibition | [8] |

| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | GLI1 protein | Not specified | Not specified | Reduction | [9] |

| Chondrosarcoma | PTCH1, GLI1 mRNA | Not specified | Not specified | Significant decrease | [10] |

| Human Colon Carcinoma (HT29) | CDT1 mRNA | 20 µM | 16 hours | ~50% reduction | [11] |

| Human Colon Carcinoma (HT29) | CDT1 protein | 20 µM | 8 hours | Low-level expression | [11] |

| Pancreatic Cancer Stem Cells | Bcl-2, Cyclin D2, Zeb1 protein | Not specified | Not specified | Inhibition | [8] |

| Pancreatic Cancer Stem Cells | DR4, DR5 protein | Not specified | Not specified | Induction | [8] |

| Ewing's Sarcoma (SK-N-LO) | GLI2, survivin, cyclin A, claspin protein | Not specified | Not specified | Significant decrease | [3] |

| Ewing's Sarcoma (SK-N-LO) | p21 protein | Not specified | Not specified | Significant increase | [3] |

| Cell Line | Cellular Process | This compound Concentration | Treatment Duration | Effect | Reference |

| Multiple Myeloma (RPMI-8226, U266) | Apoptosis | 2.5, 5, 10 µmol/L | 24 hours | Increased apoptosis rate | [12] |

| Multiple Myeloma (RPMI-8226, U266) | Cell Cycle | 2.5, 5, 10 µmol/L | 24 hours | Increased G1/G0 phase, decreased S phase | [12] |

| Ewing's Sarcoma (SK-N-LO) | Cell Cycle | Not specified | Not specified | Significant decrease in S phase | [3] |

| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Proliferation | Not specified | Not specified | Suppression | [9] |

| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Apoptosis | Not specified | Not specified | Promotion | [9] |

| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Invasion | Not specified | Not specified | Inhibition | [9] |

Key Signaling Pathways Modulated by this compound

This compound's inhibition of GLI transcription factors reverberates through multiple signaling networks that are crucial for cancer cell survival and proliferation.

The Hedgehog Signaling Pathway and this compound's Point of Intervention

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), leading to the activation and nuclear translocation of GLI transcription factors, which then drive the expression of target genes. This compound directly interferes with this final step by preventing GLI1 and GLI2 from binding to DNA.[1][4][5]

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.

Crosstalk with Other Oncogenic Pathways

This compound's influence extends beyond the canonical Hedgehog pathway, affecting other critical signaling cascades. This crosstalk underscores the complexity of its anti-cancer effects.

-

Notch Pathway: In multiple myeloma, this compound has been shown to inhibit the Notch signaling pathway by downregulating the expression of Notch1, Jagged1, Jagged2, and Hes1.[12][13]

-

Wnt/β-catenin Pathway: In colorectal cancer, this compound can block the Wnt/β-catenin signaling pathway.[14]

-

AKT/mTOR and JAK/STAT3 Pathways: In anaplastic thyroid carcinoma, this compound inactivates the AKT/mTOR and JAK/STAT3 pathways.[9] In T-cell lymphoma, this compound exhibits antitumor efficacy through the downregulation of p-STAT3 and SOCS3.[15]

-

AMPK and cAMP Pathways: this compound has been found to enhance chemosensitivity to cisplatin in ovarian cancer by regulating the Hedgehog, AMPK, and cAMP pathways.[16]

Caption: Crosstalk of this compound with other major signaling pathways.